4-[(4-Methoxyacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide 4-[(4-Methoxyacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 827025-28-5
VCID: VC17340838
InChI: InChI=1S/C24H19N5O3S/c1-32-21-9-4-7-19-22(18-6-2-3-8-20(18)28-23(19)21)27-16-10-12-17(13-11-16)33(30,31)29-24-25-14-5-15-26-24/h2-15H,1H3,(H,27,28)(H,25,26,29)
SMILES:
Molecular Formula: C24H19N5O3S
Molecular Weight: 457.5 g/mol

4-[(4-Methoxyacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide

CAS No.: 827025-28-5

Cat. No.: VC17340838

Molecular Formula: C24H19N5O3S

Molecular Weight: 457.5 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Methoxyacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide - 827025-28-5

Specification

CAS No. 827025-28-5
Molecular Formula C24H19N5O3S
Molecular Weight 457.5 g/mol
IUPAC Name 4-[(4-methoxyacridin-9-yl)amino]-N-pyrimidin-2-ylbenzenesulfonamide
Standard InChI InChI=1S/C24H19N5O3S/c1-32-21-9-4-7-19-22(18-6-2-3-8-20(18)28-23(19)21)27-16-10-12-17(13-11-16)33(30,31)29-24-25-14-5-15-26-24/h2-15H,1H3,(H,27,28)(H,25,26,29)
Standard InChI Key QBWXVWKICSIUFA-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The molecule consists of a benzene ring substituted at the 1-position with a sulfonamide group (-SO2_2NH2_2) and at the 4-position with an amino-linked 4-methoxyacridin-9-yl group. The sulfonamide nitrogen is further bonded to a pyrimidin-2-yl ring . Key features include:

  • Acridine moiety: A planar tricyclic aromatic system with a methoxy group at position 4, known for DNA intercalation properties .

  • Sulfonamide group: A common pharmacophore in enzyme inhibitors, particularly carbonic anhydrase (CA) inhibitors .

  • Pyrimidine substituent: A heterocyclic ring that may enhance binding to biological targets via hydrogen bonding .

Table 1: Structural Comparison with Analogous Compounds

CompoundR1 (Sulfonamide N-Substituent)R2 (Benzene Substituent)Key Activities
4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide Pyrimidin-2-yl-NH2_2, -CH3_3Carbonic anhydrase inhibition
4-(2-aminoethyl)benzenesulfonamide Ethylamine-NH2_2Vasodilation, Calcium channel modulation
Target CompoundPyrimidin-2-yl4-Methoxyacridin-9-ylHypothesized dual DNA/enzyme targeting

Hypothesized Synthesis Pathways

Key Reaction Steps

Based on methods for analogous benzenesulfonamides , the synthesis likely involves:

  • Sulfonylation: Reaction of 4-nitrobenzenesulfonyl chloride with pyrimidin-2-amine to form N-(pyrimidin-2-yl)-4-nitrobenzenesulfonamide.

  • Reduction: Catalytic hydrogenation to convert the nitro group to an amine, yielding 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide .

  • Acridine Coupling: Ullmann condensation or Buchwald-Hartwig amination to attach 4-methoxyacridin-9-amine to the benzene ring .

Critical Challenges:

  • Steric hindrance from the acridine moiety may necessitate high-temperature conditions or specialized catalysts.

  • Purification of the final product could require chromatography due to the compound’s low solubility .

Mechanism of Action: A Dual-Target Hypothesis

DNA Intercalation

The acridine system likely intercalates between DNA base pairs, inducing structural distortions that trigger apoptosis. This mechanism is well-documented in acridine-based chemotherapeutics .

Enzyme Inhibition

The sulfonamide group may inhibit CA isoforms overexpressed in tumors (e.g., CA IX), disrupting pH regulation and sensitizing cancer cells to chemotherapy . Molecular docking simulations (as in ) could predict binding affinities to CA active sites.

Pharmacokinetic Predictions

ADME Properties

Using SwissADME models , key parameters include:

  • LogP: ~2.1 (moderate lipophilicity due to acridine).

  • Solubility: Limited aqueous solubility, necessitating prodrug formulations.

  • Protein Binding: High (>90%) due to aromatic stacking interactions.

Metabolic Pathways

  • Phase I: Demethylation of the methoxy group via CYP3A4.

  • Phase II: Glucuronidation of the sulfonamide group .

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